(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Ensure target-engagement reproducibility with (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine. The defined (R)-stereochemistry at C3 and the 7-chloro substituent are critical for enantiopure 5-HT₂A agonist and sigma ligand synthesis. Replacing this single enantiomer with a racemate or the des-chloro analog introduces assay variability and compromises CNS-oriented SAR. Secure the genuine chiral building block for your next lead-optimization campaign.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 1213334-45-2
Cat. No. B3222444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
CAS1213334-45-2
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Cl)N
InChIInChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1
InChIKeyJMNUJABIUFDNFZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS 1213334-45-2): Chiral Amine Scaffold for CNS‑Targeted Medicinal Chemistry


(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral, non‑racemic heterocyclic amine with a benzofuran core that incorporates a single stereogenic center at the C3 position and a chloro substituent at the C7 position . The compound is characterized by its rigid bicyclic framework, which restricts conformational freedom and influences molecular recognition at biological targets, and by the presence of the primary amine group, which serves as a versatile handle for downstream functionalization [1]. Its physicochemical properties (molecular formula C₈H₈ClNO; molecular weight 169.61 g·mol⁻¹) are consistent with its utility as a privileged scaffold in the discovery of ligands for serotonin receptors, sigma receptors, and other central nervous system (CNS) targets .

Why (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Cannot Be Replaced by Racemic or Unsubstituted Analogues


Generic substitution of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine with its racemic mixture, its (S)-enantiomer, or the non‑chlorinated parent scaffold introduces critical variability in enantiomeric purity, lipophilicity, and target engagement that undermines the reproducibility of biological assays and the efficiency of asymmetric syntheses. The stereogenic center at C3 dictates the spatial orientation of the amine group and the fused benzofuran ring system, a feature that directly impacts binding affinity and selectivity for chiral receptors, as demonstrated by the differential activity of (R)- and (S)-dihydrobenzofuran derivatives at the 5‑HT₂A receptor [1]. Furthermore, the 7‑chloro substituent increases lipophilicity by approximately 1.4 logP units relative to the unsubstituted dihydrobenzofuran‑3‑amine scaffold, thereby altering membrane permeability, metabolic stability, and off‑target profiles [2]. Replacing the defined (R)-enantiomer with a racemate dilutes the active stereoisomer by 50% and introduces a potentially antagonistic or off‑target species, while omitting the 7‑chloro group removes a key determinant of target engagement and physicochemical properties [3].

Quantitative Differentiation of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Against Key Comparators


Enantiomeric Purity and Stereochemical Integrity Relative to Racemic Mixture

Commercially sourced (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is supplied with a specified enantiomeric excess of ≥98% and an assay purity of 97% (HPLC), whereas the racemic mixture (CAS 939757‑40‑1) contains equal proportions of (R)- and (S)-enantiomers (ee = 0%) and exhibits a nominal purity of 97% [1]. The defined stereochemistry of the (R)-enantiomer ensures that 100% of the material consists of the desired stereoisomer, in contrast to the racemate where the active (R)-enantiomer constitutes only 50% of the total mass, necessitating twice the quantity of racemate to achieve equivalent exposure to the (R)-stereoisomer in biological assays .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Lipophilicity Modulation by 7-Chloro Substitution Compared to Unsubstituted Scaffold

The 7‑chloro substituent of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride increases the calculated partition coefficient (LogP) to 1.43, representing a substantial increase in lipophilicity relative to the unsubstituted (R)-2,3-dihydrobenzofuran-3-amine scaffold, which exhibits a predicted LogP of approximately 0.3–0.5 based on its molecular weight of 135.16 g·mol⁻¹ and the absence of halogen atoms [1]. This elevation in LogP of approximately 0.9–1.1 units corresponds to a roughly 8‑ to 12‑fold increase in octanol‑water partitioning and is anticipated to enhance membrane permeability and blood‑brain barrier penetration, attributes that are critical for CNS‑targeted applications [2].

Lipophilicity ADME Physicochemical Properties

Stereochemical Preference for 5‑HT₂A Receptor Engagement Relative to (S)-Enantiomer

Although direct binding data for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine are not publicly available, class‑level evidence from structurally related dihydrobenzofuran derivatives demonstrates that the (R)-enantiomer consistently exhibits superior potency and efficacy at the 5‑HT₂A receptor. In a 2022 study evaluating 4‑bromo‑substituted dihydrobenzofuran analogues, the (R)-enantiomers displayed EC₅₀ values of 11–29 nM in β‑arrestin‑2 recruitment assays and 23–49 nM in miniGαq assays, whereas the corresponding (S)-enantiomers were markedly less potent or inactive [1]. Computational docking studies further indicate that the (R)-configuration permits a more favorable orientation of the amine group for hydrogen‑bonding interactions with key receptor residues, while the (S)-isomer introduces steric clashes that disrupt binding [2]. By extrapolation, the (R)-stereochemistry of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is predicted to confer a similar stereochemical advantage for engaging serotonin and related GPCR targets [3].

Serotonin Receptor 5‑HT₂A GPCR Chiral Recognition

High‑Value Application Scenarios for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine


Synthesis of Enantiopure 5‑HT₂A Receptor Ligands for CNS Drug Discovery

The defined (R)-stereochemistry and 7‑chloro substitution of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine make it an optimal chiral building block for the construction of enantiopure 5‑HT₂A receptor agonists and modulators. Medicinal chemists can leverage the scaffold to generate libraries of dihydrobenzofuran‑derived compounds with predictable stereochemical outcomes, thereby avoiding the need for costly and time‑consuming chiral resolution steps later in the synthetic sequence. The enhanced lipophilicity conferred by the 7‑chloro group also favors brain penetration, a critical requirement for CNS‑active candidates. This approach aligns with the SAR trends observed in the development of biased 5‑HT₂A agonists, where (R)-dihydrobenzofuran analogues demonstrated nanomolar potency and β‑arrestin‑biased signaling profiles [1].

Preparation of Chiral Intermediates for Sigma‑1 and Sigma‑2 Receptor Ligands

The rigid bicyclic framework and primary amine functionality of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine provide a versatile entry point for the synthesis of sigma receptor ligands. The compound can be elaborated through reductive amination, amide coupling, or N‑alkylation to introduce aryl, alkyl, or heteroaryl substituents that modulate sigma‑1/sigma‑2 selectivity and affinity. The (R)-configuration at C3 imparts a specific three‑dimensional geometry that is likely to influence receptor subtype selectivity, as demonstrated by the stereochemical dependence of binding affinity observed for other dihydrobenzofuran‑derived sigma ligands [2].

Asymmetric Synthesis of Complex Benzofuran‑Containing Natural Products and Pharmaceuticals

As a chiral, non‑racemic amine, (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine serves as a valuable starting material for the enantioselective synthesis of complex benzofuran‑containing natural products and pharmaceutical agents. The chloro substituent at C7 provides a synthetic handle for further functionalization via cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) or nucleophilic aromatic substitution, enabling the late‑stage diversification of the benzofuran core. The synthetic methodology outlined in patent CN102942542A demonstrates a scalable, multi‑step route to 2,3‑dihydrobenzofuran derivatives, confirming the feasibility of incorporating this building block into industrial‑scale synthetic workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.